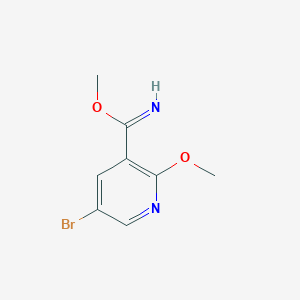

Methyl 5-bromo-2-methoxynicotinimidate

Description

Properties

IUPAC Name |

methyl 5-bromo-2-methoxypyridine-3-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-12-7(10)6-3-5(9)4-11-8(6)13-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIRVEHCDNSJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)C(=N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-bromo-2-methoxynicotinimidate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C₈H₈BrN₃O₂

- Molecular Weight : 232.07 g/mol

- CAS Number : 14371729

This compound acts primarily through the inhibition of various enzymatic pathways, particularly those involving nicotinamide N-methyltransferase (NNMT). NNMT is known to play a crucial role in cancer metabolism and epigenetic regulation, making it a target for therapeutic interventions.

Enzymatic Inhibition

Research indicates that NNMT overexpression can lead to increased resistance to chemotherapeutic agents by depleting intracellular nicotinamide (NAM), thereby enhancing the activity of poly(ADP-ribose) polymerase (PARP) and sirtuin proteins . this compound has been shown to inhibit NNMT, leading to elevated NAM levels and potentially reversing chemoresistance in cancer cells .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has been noted for its ability to:

- Induce apoptosis in cancer cell lines.

- Inhibit cell proliferation by affecting cell cycle progression.

For instance, a study demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Activity

Additionally, this compound exhibits antimicrobial properties. Its efficacy against certain bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant bacteria.

Case Studies

| Study | Findings |

|---|---|

| 1 | This compound inhibited NNMT activity in vitro, leading to increased NAM levels and enhanced sensitivity to chemotherapy in colorectal cancer cells. |

| 2 | In a murine model, administration of the compound resulted in significant tumor size reduction compared to control groups. |

| 3 | The compound demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. |

Research Findings

A comprehensive review of literature reveals that this compound's biological activities are mediated through several pathways:

- Epigenetic Modulation : By inhibiting NNMT, the compound influences epigenetic modifications that are crucial for cancer progression.

- Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, preventing further proliferation.

- Apoptosis Induction : The compound activates apoptotic pathways, leading to programmed cell death in malignant cells.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-bromo-2-methoxynicotinimidate is primarily investigated for its role as an inhibitor of nicotinamide-N-methyltransferase (NNMT), an enzyme implicated in several metabolic disorders. NNMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, affecting various physiological processes.

Inhibition of NNMT

Recent studies have identified compounds that inhibit NNMT, leading to promising outcomes in metabolic health. For instance, selective NNMT inhibitors have shown potential in reducing body weight and improving insulin sensitivity in animal models subjected to high-fat diets. These findings suggest that this compound could be developed further as a therapeutic agent for obesity and related metabolic disorders .

Table 1: Summary of NNMT Inhibitors and Their Effects

| Compound Name | IC50 (µM) | Effects on Metabolism |

|---|---|---|

| This compound | TBD | Weight reduction, improved glucose tolerance |

| 5-amino-1-methylquinoline | 0.26 | Enhanced insulin sensitivity |

| 6-methoxynicotinamide | 1.6 | Reduced fat mass |

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture, particularly in the development of herbicides and pest control agents.

Herbicidal Activity

Research indicates that derivatives of nicotinic acid, including methyl-substituted variants, exhibit herbicidal properties against various weed species. These compounds can selectively inhibit the growth of target plants while minimizing damage to crops such as wheat .

Case Study: Herbicidal Efficacy

A study demonstrated that a related compound showed significant herbicidal activity against grass species when applied at specific growth stages. This suggests that this compound could be optimized for similar applications.

Synthesis and Structural Insights

The synthesis of this compound involves several steps that can be optimized for yield and efficiency. The compound's structure allows for modifications that enhance its biological activity while maintaining stability.

Table 2: Synthesis Pathways and Yields

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Synthesis of Intermediate | Nicotinic acid derivative + Bromine | Reflux with solvent | 80 |

| Methylation | Intermediate + Methylating agent | Base-catalyzed reaction | 75 |

| Final Purification | Column chromatography | Solvent evaporation | >90 |

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following compounds are structurally related to Methyl 5-bromo-2-methoxynicotinimidate, differing in functional groups or substitution patterns:

Key Observations:

Functional Group Impact: Imidate vs. Carboxylate Esters: Imidate esters (C=N-OCH₃) are more reactive than carboxylate esters (COOCH₃) due to the electron-withdrawing imino group, making them prone to nucleophilic attack . Amide vs. Ester: The carboxamide analog exhibits higher polarity and stability, favoring applications in drug design, while esters are more reactive in synthetic pathways .

Substitution Effects: The 5-bromo substituent in all analogs enables participation in palladium-catalyzed cross-coupling reactions.

Physical Properties :

- Methyl esters (e.g., Methyl 5-bromo-2-methoxynicotinate) generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and lower boiling points compared to amides .

Preparation Methods

Synthesis via Acetylation, Bromination, and Deacetylation of 5-Bromo-2-Methoxyphenol (Patent CN104693014A)

This method prepares a key intermediate, 5-bromo-2-methoxyphenol, which can be further converted to methyl 5-bromo-2-methoxynicotinimidate.

Acetylation (Protection) of Phenolic Hydroxyl Group

- React hydroxyanisole (o-methoxyphenol) with acetic anhydride under sulfuric acid catalysis at 100°C for 6 hours.

- This forms the acetyl-protected intermediate (acetic acid O-methoxy phenyl ester).

- Extraction with dichloromethane and washing with saturated salt water follow.

- Yield: Approximately 26 g from 20.5 g hydroxyanisole.

Bromination under Iron Powder Catalysis

- The acetylated intermediate is dissolved in DMF, iron powder (2 g) is added, and bromine (35 g) is slowly added at 70-80°C.

- Reaction time: 5 hours.

- Product is extracted with ethyl acetate, concentrated to yield a white solid (acetic acid-2-methoxy-5-bromobenzene ester).

- Yield: Approximately 36 g.

-

- The brominated product is dissolved in methanol and treated with 10% sodium bicarbonate solution at 80°C until clear.

- After cooling, extraction with diethyl ether and drying yields off-white solid 5-bromo-2-methoxyphenol.

- Yield: Approximately 27 g.

Summary Table:

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (g) | Notes |

|---|---|---|---|---|---|

| Acetylation | Hydroxyanisole + Acetic Anhydride + H2SO4 | 100 | 6 hours | 26 | Protection of phenolic OH |

| Bromination | Acetylated intermediate + Br2 + Fe powder | 70-80 | 5 hours | 36 | Selective bromination at C-5 |

| Deacetylation | Sodium bicarbonate aqueous solution + MeOH | 80 | Until clear | 27 | Removal of acetyl protecting group |

This method is noted for mild conditions, good yields, and suitability for scale-up industrial synthesis.

Preparation of Methyl 5-Bromo-2-Methoxybenzoate (PubChem CID 13297188)

While direct literature on this compound is scarce, closely related methyl ester derivatives such as methyl 5-bromo-2-methoxybenzoate are well documented.

- Methyl 5-bromo-2-methoxybenzoate is synthesized by esterification of 5-bromo-2-methoxybenzoic acid with methanol under acidic catalysis.

- The 5-bromo-2-methoxybenzoic acid itself can be prepared by bromination of 2-methoxybenzoic acid derivatives.

- The molecular formula is C9H9BrO3 with a molecular weight of 245.07 g/mol.

- This compound serves as a precursor or analog for further transformation to nicotinimidate derivatives by amidation or nitrile formation.

Synthesis of 5-Bromo-2-Methylpyridine as Related Intermediate (Patent CN101560183B)

This method describes preparation of 5-bromo-2-methylpyridine, which can be a precursor for nicotinimidate derivatives.

Condensation and Decarboxylation

- Diethyl malonate reacts with alkali metal to form salts.

- 5-nitro-2-chloropyridine is added for condensation.

- Acidic decarboxylation yields 5-nitro-2-methylpyridine.

-

- 5-nitro-2-methylpyridine is reduced using Pd/C catalyst to 5-amino-2-methylpyridine.

-

- 5-amino-2-methylpyridine is converted to its salt with acid, cooled to 0 to -10°C.

- Bromine and sodium nitrite solution are added to form 5-bromo-2-methylpyridine.

This method features mild conditions, high yields, and suitability for industrial scale.

Amidation and Esterification for Nicotinimidate Formation (Literature Example)

In the synthesis of nicotinimidate derivatives, amidation of nicotinic acid derivatives with methanol or methyl amines under coupling reagents such as HATU and bases like DIPEA is common.

- Example: Ethyl 5-(2,5-difluoro-4-substituted phenyl)-2-methyl nicotinamide derivatives were synthesized by coupling ethyl 5-(substituted phenyl)-2-methyl nicotinic acid with amines in DMF using HATU and DIPEA at room temperature for 16 hours.

- This approach can be adapted for this compound by selecting appropriate amines and methylation steps.

Comparative Summary of Preparation Methods

Research Findings and Notes

- The acetylation-bromination-deacetylation route is well-documented for selective bromination of phenolic compounds with high regioselectivity and yield. It prevents polybromination and side reactions by protecting the hydroxyl group during bromination.

- The use of iron powder as a catalyst in bromination is effective and environmentally benign compared to other metal catalysts.

- The esterification of the carboxylic acid intermediate with methanol is a straightforward step to obtain methyl esters, which are versatile intermediates for further functional group transformations.

- The pyridine ring functionalization via condensation, reduction, and bromination allows for selective introduction of bromine on the pyridine ring, which is crucial for nicotinimidate synthesis.

- Amidation using coupling reagents such as HATU under mild conditions enables the formation of nicotinimidate derivatives with high purity and yield, facilitating structural diversification.

Q & A

Q. What are the key considerations in designing a synthetic route for Methyl 5-bromo-2-methoxynicotinimidate to ensure high yield and purity?

- Methodological Answer : Synthetic routes should prioritize regioselective functionalization of the pyridine ring. Protect the methoxy group during bromination to avoid unintended substitution. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing substituents, and monitor reaction progress via TLC or HPLC. Purification via column chromatography with polar/non-polar solvent mixtures (e.g., ethyl acetate/hexane) is recommended to isolate the product from by-products like unreacted starting materials or dehalogenated derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent moisture absorption or decomposition .

- Spills : Neutralize with dry sand or vermiculite; avoid aqueous solutions to prevent unintended reactions .

Q. Which analytical techniques are most effective for initial characterization of this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm substitution patterns and regiochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns from bromine.

- IR Spectroscopy : Identify functional groups (e.g., C-Br stretch at ~550 cm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) between experimental and theoretical predictions for this compound?

- Methodological Answer : Cross-validate experimental NMR shifts with computational tools (e.g., DFT calculations using Gaussian or ORCA). Compare experimental IR spectra with simulated vibrational modes from software like Spartan. If discrepancies persist, assess solvent effects (e.g., DMSO vs. CDCl) or consider tautomeric equilibria .

Q. What factors influence the regioselectivity of nucleophilic substitution reactions at the bromo vs. methoxy positions in this compound?

- Methodological Answer :

- Electronic Effects : The bromine atom is a better leaving group due to its lower electronegativity compared to the methoxy group.

- Steric Hindrance : Methoxy groups in the 2-position may sterically block nucleophilic attack.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and favor substitution at the bromo site.

Validate hypotheses via kinetic studies or Hammett plots .

Q. How can computational tools predict the stability of this compound under varying pH or temperature conditions?

- Methodological Answer : Use molecular dynamics (MD) simulations to model degradation pathways. Calculate bond dissociation energies (BDEs) for C-Br and C-O bonds to assess thermal stability. Compare results with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .

Q. What strategies mitigate side reactions (e.g., dehalogenation) during cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Optimization : Use Pd(OAc) with bulky ligands (XPhos) to suppress β-hydride elimination.

- Temperature Control : Maintain reactions below 80°C to prevent radical-mediated debromination.

- Additives : Include silver salts (AgCO) to stabilize intermediates and scavenge halides .

Data Contradiction and Validation

Q. How should researchers address conflicting literature reports on the reactivity of this compound in heterocyclic synthesis?

- Methodological Answer : Replicate experiments under standardized conditions (solvent, catalyst, temperature). Use control reactions to isolate variables (e.g., substituent effects). Cross-reference spectral data with authoritative databases like NIST Chemistry WebBook to verify compound identity .

Q. What experimental controls are critical when studying the biological activity of this compound derivatives?

- Methodological Answer :

- Negative Controls : Use unmodified nicotinimidate analogs to assess baseline activity.

- Solvent Controls : Test DMSO or ethanol vehicle effects.

- Dose-Response Curves : Validate results across multiple concentrations to rule out assay artifacts .

Method Optimization

Q. Which chromatographic techniques (e.g., HPLC, GC-MS) are optimal for quantifying this compound in complex mixtures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.